Cas no 37059-57-7 (2-(Ethylamino)pyridine)
2-(Ethylamino)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Ethylamino)pyridine
- N-ethylpyridin-2-amine
- 2-Pyridinamine,N-ethyl
- ethylaminopyridine
- pyridin-2-yl-ethylamine
- pyridylethylamine
- 2-Pyridinamine, N-ethyl-
- 2-ethylaminopyridine
- 2-pyridyl-ethylamine
- 2-(ethylamino)-pyridine
- ethyl-pyridin-2-yl-amine
- 2-Pyridinamine,N-ethyl-
- 2-(2-ethylamino)pyridine
- N-ethyl-N-(2-pyridinyl)amine
- CXGFWBPQQXZELI-UHFFFAOYSA-N
- N-Ethyl-N-(2-pyridinyl)amine, AldrichCPR
- E0558
- 059E577
- MFCD04038418
- AS-57751
- DTXSID80472988
- CS-0207734
- EN300-1250830
- SCHEMBL306278
- AKOS005207017
- 37059-57-7
- A874211
- SCHEMBL22627535
- SB52349
- H11775
- DTXCID10423802
- 680-024-1
-
- MDL: MFCD04038418
- Inchi: 1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)
- InChI Key: CXGFWBPQQXZELI-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CN=1)CC
Computed Properties
- Exact Mass: 122.08400
- Monoisotopic Mass: 122.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
- Topological Polar Surface Area: 24.9
Experimental Properties
- Color/Form: liquid
- Boiling Point: 82°C/3.8mmHg(lit.)
- Refractive Index: 1.5600 to 1.5640
- PSA: 24.92000
- LogP: 1.58640
- Solubility: Not determined
2-(Ethylamino)pyridine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-(Ethylamino)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Ethylamino)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156054-1g |
2-(Ethylamino)pyridine |
37059-57-7 | >98.0%(GC)(T) | 1g |
¥183.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156054-25G |
2-(Ethylamino)pyridine |
37059-57-7 | >98.0%(GC)(T) | 25g |
¥1685.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156054-5G |
2-(Ethylamino)pyridine |
37059-57-7 | >98.0%(GC)(T) | 5g |
¥626.90 | 2023-09-03 | |
| Alichem | A029182544-25g |
N-Ethylpyridin-2-amine |
37059-57-7 | 95% | 25g |
$359.47 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E865378-5g |
2-(Ethylamino)pyridine |
37059-57-7 | ≥98% | 5g |
745.20 | 2021-05-17 | |
| Chemenu | CM171288-25g |
N-Ethylpyridin-2-amine |
37059-57-7 | 95% | 25g |
$326 | 2021-08-05 | |
| TRC | E937413-50mg |
2-(Ethylamino)pyridine |
37059-57-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937413-100mg |
2-(Ethylamino)pyridine |
37059-57-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937413-500mg |
2-(Ethylamino)pyridine |
37059-57-7 | 500mg |
$ 95.00 | 2022-06-05 | ||
| Apollo Scientific | OR923489-1g |
2-(Ethylamino)pyridine |
37059-57-7 | 95% | 1g |
£105.00 | 2025-02-21 |
2-(Ethylamino)pyridine Suppliers
2-(Ethylamino)pyridine Related Literature
-
Iván Sorribes,Samantha C. S. Lemos,Santiago Martín,Alvaro Mayoral,Renata C. Lima,Juan Andrés Catal. Sci. Technol. 2019 9 6965
Additional information on 2-(Ethylamino)pyridine
Introduction to 2-(Ethylamino)pyridine (CAS No. 37059-57-7)
2-(Ethylamino)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 37059-57-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The compound consists of a pyridine ring substituted with an ethylamino group, which confers unique reactivity and functionalization possibilities. Its molecular structure, characterized by a nitrogen-rich core, makes it a valuable intermediate in the synthesis of more complex molecules.
The ethylamino moiety attached to the pyridine ring introduces basicity and nucleophilicity, enabling participation in various organic transformations such as nucleophilic substitutions, condensations, and metal coordination. These attributes have positioned 2-(Ethylamino)pyridine as a building block in the development of pharmacophores targeting diverse biological pathways. Recent advancements in drug discovery have highlighted its role in designing novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor interactions.
In the context of contemporary pharmaceutical research, 2-(Ethylamino)pyridine has been explored for its utility in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic ATP binding pockets. TheEthylamino group further enhances binding affinity by forming hydrogen bonds and engaging in hydrophobic interactions with target proteins. Studies have demonstrated that derivatives of 2-(Ethylamino)pyridine exhibit promising inhibitory effects on various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These findings underscore the compound's significance as a scaffold for drug development.
Moreover, the CAS No. 37059-57-7 identifier ensures precise identification and traceability of this compound in research laboratories and industrial settings. Its stability under standard storage conditions makes it a reliable choice for synthetic applications. Researchers have leveraged 2-(Ethylamino)pyridine to develop novel antiviral agents, where the pyridine ring serves as a key pharmacophoric element for viral protease inhibition. TheEthylamino group's ability to undergo selective modifications allows for fine-tuning of drug properties such as solubility, bioavailability, and metabolic stability.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies have utilized 2-(Ethylamino)pyridine as an intermediate in large-scale synthesis processes. Its structural simplicity relative to biologically active molecules makes it an economical choice for producing high-purity intermediates. The demand for this compound has grown alongside the expansion of drug discovery programs focused on addressing unmet medical needs. Manufacturers specializing in fine chemicals have optimized synthetic routes to ensure consistent quality and supply chain reliability.
Recent publications highlight innovative methodologies employing 2-(Ethylamino)pyridine in catalytic processes. Transition metal-catalyzed reactions involving this compound have enabled the construction of complex molecular architectures with high efficiency. For instance, palladium-catalyzed cross-coupling reactions using derivatives of CAS No. 37059-57-7 have yielded novel heterocyclic compounds with potential therapeutic benefits. These advances underscore the compound's adaptability in modern synthetic chemistry.
TheEthylamino group's role in modulating pharmacokinetic properties cannot be overstated. It contributes to blood-brain barrier penetration, enhancing the potential for central nervous system (CNS) drug development. Researchers are exploring 2-(Ethylamino)pyridine derivatives as candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of theEthylamino moiety to interact with amino acid residues in biological targets provides a basis for designing molecules with enhanced selectivity and reduced side effects.
In conclusion, 2-(Ethylamino)pyridine (CAS No. 37059-57-7) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it indispensable in drug discovery efforts targeting a wide spectrum of diseases. As research continues to uncover new applications for this compound, its importance is set to grow further. The ongoing exploration of its derivatives promises exciting developments in medicinal chemistry and therapeutic innovation.
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